

solubility of 4-Bromo-2,3-dichloropyridine in organic solvents

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Compound of Interest

Compound Name: 4-Bromo-2,3-dichloropyridine

Cat. No.: B1372647

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An In-depth Technical Guide to the Solubility of **4-Bromo-2,3-dichloropyridine** in Organic Solvents

Executive Summary

4-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries, where it serves as a versatile intermediate for synthesizing complex, biologically active molecules. The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of the compound's solubility profile. However, quantitative solubility data for **4-Bromo-2,3-dichloropyridine** in common organic solvents is not extensively documented in publicly accessible literature.

This technical guide, written from the perspective of a Senior Application Scientist, addresses this knowledge gap. It provides a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. More critically, it delivers a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, a gold standard in the field.^{[1][2]} This document is designed to empower researchers, chemists, and drug development professionals to generate reliable, reproducible solubility data, thereby mitigating risks in process development, ensuring reaction efficiency, and accelerating the path to discovery.

Compound Profile: 4-Bromo-2,3-dichloropyridine

Understanding the inherent physicochemical properties of **4-Bromo-2,3-dichloropyridine** is the first step in predicting and interpreting its solubility behavior. The molecule's structure is characterized by a pyridine ring, a polar heterocyclic aromatic system, which is heavily substituted with three electron-withdrawing halogen atoms (one bromine, two chlorine).

The nitrogen atom in the pyridine ring provides a site for hydrogen bonding as an acceptor and contributes to the molecule's overall polarity.^{[3][4]} However, the bulky and nonpolar halogen substituents significantly increase the molecular weight and surface area, introducing strong van der Waals forces and reducing the molecule's ability to be effectively solvated by highly polar, hydrogen-bond-donating solvents like water. This structural combination suggests a nuanced solubility profile, with preferential solubility in solvents of moderate to low polarity.

Table 1: Physicochemical Properties of **4-Bromo-2,3-dichloropyridine** and Related Compounds

Property	Value (4-Bromo-2,3-dichloropyridine)	Value (Related Compound: 2,3-Dichloropyridine)	Source
Molecular Formula	C ₅ H ₂ BrCl ₂ N	C ₅ H ₃ Cl ₂ N	Calculated
Molecular Weight	226.89 g/mol	147.99 g/mol	Calculated
Appearance	White to light yellow crystalline solid (Predicted)	Beige Powder Solid	^{[5][6]}
Melting Point	Not available	67 - 70 °C	^[5]
Boiling Point	Not available	Not available	
Predicted Polarity	Moderately Polar	Moderately Polar	Inferred

Note: Experimental data for the target compound is limited. Properties are predicted or supplemented with data from structurally similar compounds to provide context.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This is practically understood through the adage, "Like dissolves like."^{[7][8]} This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

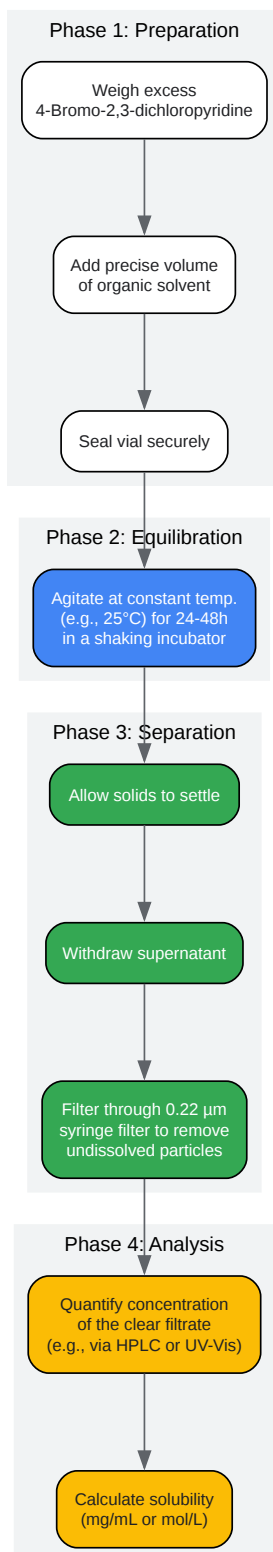
- **Polar Solvents** (e.g., Methanol, Ethanol): These solvents have large dipole moments and can engage in hydrogen bonding. They are most effective at dissolving polar solutes. While **4-Bromo-2,3-dichloropyridine** possesses a polar pyridine backbone, the extensive halogenation may limit its solubility in highly polar protic solvents.
- **Polar Aprotic Solvents** (e.g., Acetone, THF, Ethyl Acetate): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at dissolving compounds with significant dipole moments through dipole-dipole interactions. This class of solvents is predicted to be effective for **4-Bromo-2,3-dichloropyridine**.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. They are best for dissolving nonpolar solutes. The large, halogenated, and somewhat nonpolar character of the molecule suggests it will have some solubility in these solvents, particularly those with aromatic character like toluene that can engage in π -stacking interactions.

Experimental Determination of Thermodynamic Solubility

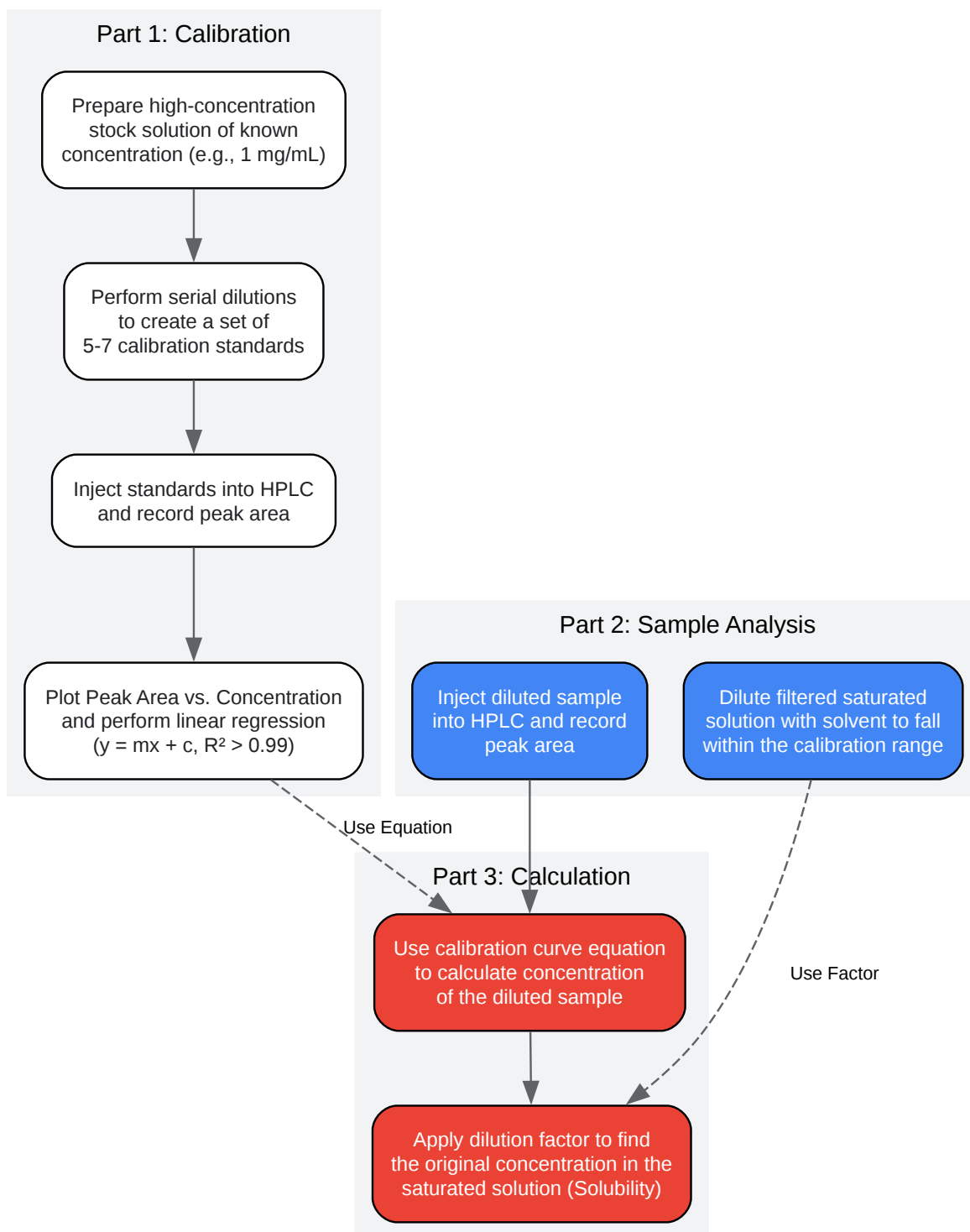
To obtain definitive, quantitative data, an experimental approach is necessary. The Equilibrium Shake-Flask Method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound.^{[1][9]} It involves generating a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period, ensuring equilibrium is reached.

The following diagram illustrates the comprehensive workflow for solubility determination.

Workflow for Experimental Solubility Determination



Quantitative Analysis Workflow via HPLC-UV

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